6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Vue d'ensemble

Description

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in various plants and are known for their pleasant aroma

Mécanisme D'action

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological and biochemical activities .

Mode of Action

Coumarin derivatives have been reported to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been associated with a variety of biochemical activities, including acting as antidepressants, antimicrobials, antioxidants, anti-inflammatory agents, antinociceptives, anti-tumor agents, antiasthmatics, antivirals (including anti-hiv), and anticoagulants .

Result of Action

Coumarin derivatives have been associated with a variety of biological effects, including anti-inflammatory, anti-tumor, and antiviral activities .

Action Environment

The synthesis of coumarin derivatives has been carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .

Analyse Biochimique

Biochemical Properties

They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Cellular Effects

Many synthetic coumarins have shown a broad spectrum of pharmacological and biochemical activities . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that coumarins are stable and do not degrade easily .

Dosage Effects in Animal Models

Coumarins have been effectively and efficiently utilized as anticoagulants for the treatment of thrombophlebitis, pulmonary embolism, and treatment of limited and specific cardiac cases .

Metabolic Pathways

Coumarins are known to interact with various enzymes and cofactors .

Transport and Distribution

Coumarins are known to interact with various transporters and binding proteins .

Subcellular Localization

Coumarins are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the chromenone core structure .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antioxidant agent.

Medicine: Research indicates its potential use in developing anti-cancer and anti-inflammatory drugs.

Industry: It is used in the synthesis of dyes and fragrances due to its aromatic properties

Comparaison Avec Des Composés Similaires

Similar compounds include other coumarin derivatives such as:

4-Hydroxycoumarin: Known for its anticoagulant properties.

7-Hydroxycoumarin: Used in the synthesis of fluorescent dyes.

6-Methylcoumarin: Used in perfumes and flavorings

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Activité Biologique

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, commonly referred to as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

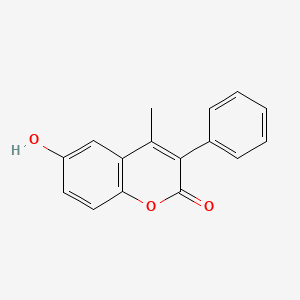

The compound's structure can be represented as follows:

This structure features a chromenone core, which is critical for its biological properties. The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Its IC50 value for MAO-B inhibition is reported to be around 56 nM, indicating a potent effect .

- Antioxidant Activity : Coumarins, including this compound, exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Properties : Research indicates that derivatives of coumarin possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| MAO-B Inhibition | Enzyme inhibition | |

| Antioxidant Effects | Free radical scavenging | |

| Antimicrobial Activity | Disruption of microbial cell walls |

Study 1: MAO-B Inhibition

A study conducted by Holt et al. (2018) synthesized several coumarin derivatives and evaluated their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, demonstrating that structural modifications can significantly enhance biological activity .

Study 2: Antioxidant Properties

Research published in Frontiers in Chemistry highlighted the antioxidant capabilities of this compound. The compound was shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of coumarin derivatives revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in the development of new antimicrobial agents .

Propriétés

IUPAC Name |

6-hydroxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUFVEBRGXHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82488-68-4 | |

| Record name | 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.